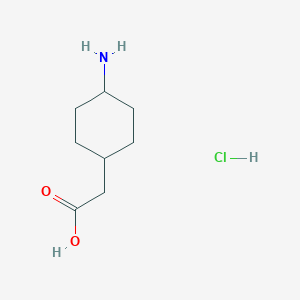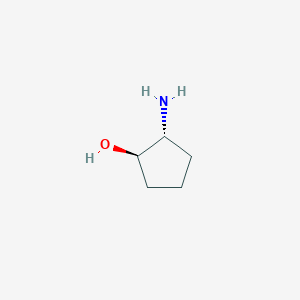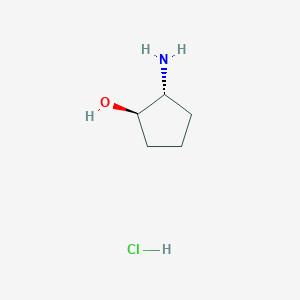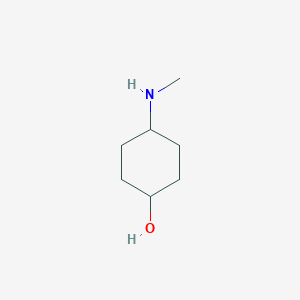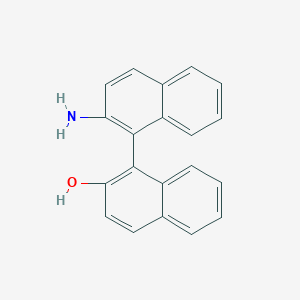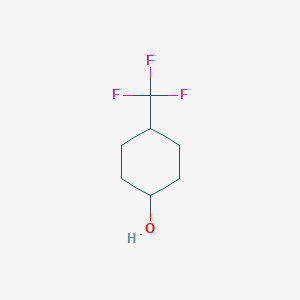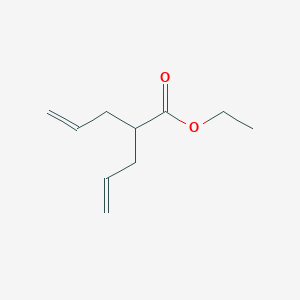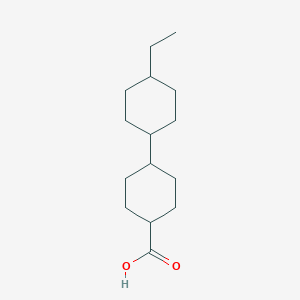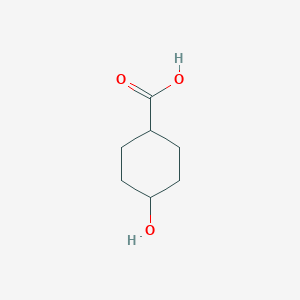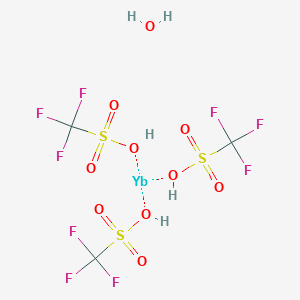
三氟甲磺酸镱(III) 水合物
描述
trifluoromethanesulfonic acid;ytterbium;hydrate is a chemical compound with the formula (CF₃SO₃)₃Yb·xH₂O. It is a water-tolerant Lewis acid catalyst that has been widely used in various organic synthesis reactions. The compound is known for its high catalytic efficiency and stability in aqueous environments .
科学研究应用
Ytterbium(III) trifluoromethanesulfonate hydrate has a wide range of scientific research applications, including:
作用机制
Target of Action
Ytterbium(III) trifluoromethanesulfonate hydrate, also known as Yb(OTf)3, is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a Lewis acid catalyst, Yb(OTf)3 facilitates chemical reactions by accepting an electron pair from a Lewis base, typically a reactant molecule . This interaction with its targets can lead to changes in the reactant molecules, enabling the reaction to proceed more efficiently .
Biochemical Pathways
Yb(OTf)3 has been used in one-pot syntheses of β-lactams, and in stereocontrolled radical and nucleophilic addition reactions . It catalyzes the synthesis of deoxypenostatin A in a novel, stereoselective, intramolecular Diels-Alder reaction . These reactions involve complex biochemical pathways, and the role of Yb(OTf)3 is to facilitate key steps in these pathways.
Result of Action
The molecular and cellular effects of Yb(OTf)3’s action are primarily seen in the successful completion of the chemical reactions it catalyzes. By facilitating these reactions, Yb(OTf)3 helps produce the desired reaction products more efficiently .
准备方法
Synthetic Routes and Reaction Conditions
Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in the presence of water. The reaction typically occurs under mild conditions, and the resulting product is purified through crystallization .
Industrial Production Methods
Industrial production of ytterbium(III) trifluoromethanesulfonate hydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then dried and packaged for commercial use .
化学反应分析
Types of Reactions
Ytterbium(III) trifluoromethanesulfonate hydrate is involved in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It is used in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound is effective in facilitating substitution reactions, especially in organic synthesis.
Common Reagents and Conditions
Common reagents used with ytterbium(III) trifluoromethanesulfonate hydrate include silylated chinchona alkaloids, acid chlorides, and aryl imines. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, deoxypenostatin A, and various heterocycles. These products are often synthesized through one-pot reactions, stereocontrolled radical additions, and nucleophilic addition reactions .
相似化合物的比较
Similar Compounds
Similar compounds to ytterbium(III) trifluoromethanesulfonate hydrate include:
- Lanthanum(III) trifluoromethanesulfonate
- Scandium(III) triflate
- Erbium(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
- Indium(III) trifluoromethanesulfonate
Uniqueness
Ytterbium(III) trifluoromethanesulfonate hydrate is unique due to its high catalytic efficiency and stability in aqueous environments. Unlike some other Lewis acid catalysts, it maintains its activity in the presence of water, making it suitable for a wide range of synthetic applications .
属性
IUPAC Name |
trifluoromethanesulfonic acid;ytterbium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQKYOUQBOFVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F9O10S3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252976-51-5 | |
| Record name | Ytterbium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the electrochemical properties and applications of Ytterbium(III) trifluoromethanesulfonate hydrate?
A1: Research indicates that Ytterbium(III) trifluoromethanesulfonate hydrate exhibits potential in electrochemistry. A study demonstrated its utility in constructing a layered film on a gold electrode using 4-aminothiophenol (P-ATP) []. This P-ATP/Yb(OTf)3 modified electrode displayed "superb activity" towards hydroquinone (HQ) oxidation with enhanced stability and reproducibility, attributed to the covalent and coordination reactions facilitated by the Ytterbium compound []. This suggests promising applications in electrochemical sensing and catalysis.
Q2: What are the advantages of using Ytterbium(III) trifluoromethanesulfonate hydrate in organic synthesis?
A2: Ytterbium(III) trifluoromethanesulfonate hydrate serves as a potent Lewis acid catalyst in organic reactions []. Notably, organoytterbium reagents, generated by reacting Ytterbium(III) trifluoromethanesulfonate hydrate with organolithiums or organomagnesiums, demonstrate enhanced diastereoselectivity in carbonyl additions to chiral ketones and aldehydes []. This property is particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial for obtaining desired product isomers.
Q3: How does the hydration state of Ytterbium(III) trifluoromethanesulfonate affect its reactivity?
A3: While the provided abstracts don't directly address the impact of hydration state on reactivity, it's important to note that Ytterbium(III) trifluoromethanesulfonate hydrate readily absorbs moisture []. This hydration can influence its solubility and Lewis acidity, potentially affecting its catalytic activity and selectivity. Researchers should carefully consider the hydration state and storage conditions of the compound to ensure consistent and reproducible results in their experiments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


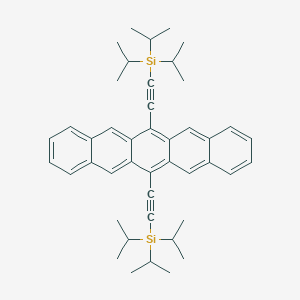
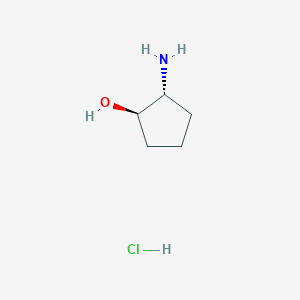

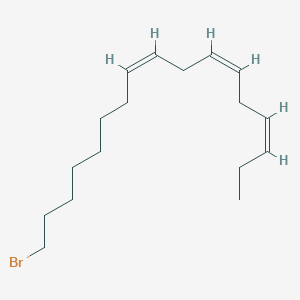
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)
